molecular formula C8H5NO5 B2734793 4-Formyl-3-nitrobenzoic acid CAS No. 604000-99-9

4-Formyl-3-nitrobenzoic acid

Cat. No.: B2734793
CAS No.: 604000-99-9
M. Wt: 195.13
InChI Key: NGLYFQZZXYWIRA-UHFFFAOYSA-N
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Description

4-Formyl-3-nitrobenzoic acid: is an organic compound with the molecular formula C8H5NO5 It is characterized by the presence of a formyl group (-CHO) at the fourth position and a nitro group (-NO2) at the third position on a benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-formylbenzoic acid to introduce the nitro group at the meta position relative to the formyl group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 4-Formyl-3-aminobenzoic acid.

    Oxidation: 3-Nitro-4-carboxybenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Formyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and formyl groups.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways:

    Reduction Mechanism: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    Oxidation Mechanism: The formyl group is oxidized to a carboxylic acid group through the transfer of oxygen atoms from the oxidizing agent.

    Substitution Mechanism: Electrophilic aromatic substitution occurs through the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.

Comparison with Similar Compounds

    4-Nitrobenzoic acid: Similar structure but lacks the formyl group.

    3-Nitrobenzoic acid: Similar structure but lacks the formyl group and has the nitro group at the meta position relative to the carboxylic acid group.

    4-Formylbenzoic acid: Similar structure but lacks the nitro group.

Uniqueness: 4-Formyl-3-nitrobenzoic acid is unique due to the presence of both a formyl and a nitro group on the benzoic acid ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-formyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLYFQZZXYWIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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